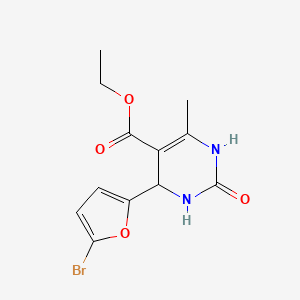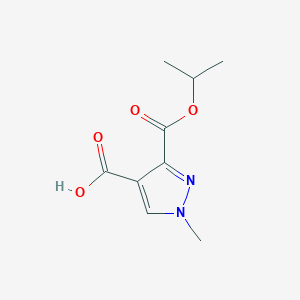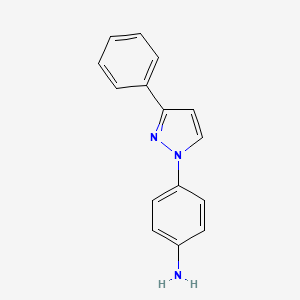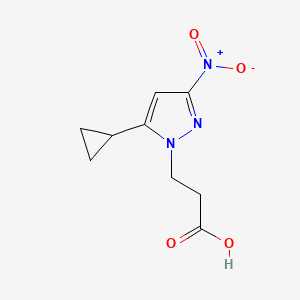![molecular formula C19H18ClN3O3 B10905279 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905279.png)
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N~3~-(2-HYDROXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrazole ring with phenoxy and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N~3~-(2-HYDROXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the phenoxy and hydroxyphenyl groups. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N~3~-(2-HYDROXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N~3~-(2-HYDROXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]PIPERIDINE
- (4-Chloro-3,5-dimethylphenoxy)acetyl amino acetic acid
Uniqueness
1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N~3~-(2-HYDROXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a pyrazole ring with phenoxy and hydroxyphenyl groups. This structure provides it with distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H18ClN3O3 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2-hydroxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12-9-14(10-13(2)18(12)20)26-11-23-8-7-16(22-23)19(25)21-15-5-3-4-6-17(15)24/h3-10,24H,11H2,1-2H3,(H,21,25) |
InChI Key |
HNEHZDMZEMVYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905197.png)
![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10905199.png)
![2-hydroxy-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B10905200.png)


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[4-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-4-phenylquinazolin-6-yl}acetamide](/img/structure/B10905220.png)
![(2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one]](/img/structure/B10905224.png)

![N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10905242.png)
![methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B10905249.png)
![N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B10905258.png)

![methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate](/img/structure/B10905268.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine](/img/structure/B10905276.png)
